An In-depth Technical Guide to the Chemical Properties of 4-Methylpyridazine-3,6-diol
An In-depth Technical Guide to the Chemical Properties of 4-Methylpyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridazine-3,6-diol, also identified by its CAS Number 5754-18-7, is a heterocyclic organic compound belonging to the pyridazinone class. A key structural feature is its ability to exist in tautomeric forms: the diol form (4-Methylpyridazine-3,6-diol) and the more stable dione form, 4-methyl-1,2-dihydropyridazine-3,6-dione, also known as methylmaleic hydrazide.[1][2] This keto-enol tautomerism significantly influences its chemical reactivity and biological potential.[1] The pyridazinone scaffold is a recognized pharmacophore in drug discovery, with derivatives showing a wide array of biological activities.[3][4] Consequently, 4-Methylpyridazine-3,6-diol serves as a crucial and versatile building block for the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1]
Chemical and Physical Properties
The fundamental physicochemical properties of 4-Methylpyridazine-3,6-diol are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 5754-18-7 | [2] |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione | [2] |
| Synonyms | 4-Methyl-3,6-pyridazinediol, Methylmaleic Hydrazide, 3,6-Dihydroxy-4-methylpyridazine | [2] |
| Appearance | White powder / Solid | |
| Melting Point | 284-288 °C | |
| Boiling Point (Est.) | 434.4 °C at 760 mmHg | |
| XLogP3-AA (Predicted) | -0.6 | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of 4-Methylpyridazine-3,6-diol. Below is a summary of available spectral data.
| Spectroscopic Technique | Instrument / Details | Key Observations / Peaks | Reference(s) |
| ¹H NMR | Bruker AM-300 | Data available on PubChem | [2] |
| FTIR | Bruker Tensor 27 FT-IR; KBr Pellet & ATR-Neat techniques | Spectra available on PubChem | [2] |
| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Spectrum available on PubChem | [2] |
| Mass Spectrometry | GC-MS; NIST Library | Top m/z peak at 126 | [2] |
Synthesis and Reactivity
4-Methylpyridazine-3,6-diol is a valuable synthetic intermediate. Its preparation and subsequent chemical transformations are central to its utility.
Experimental Protocol 1: Synthesis of 4-Methylpyridazine-3,6-diol
A common and direct pathway to synthesize 4-Methylpyridazine-3,6-diol involves the reaction of citraconic anhydride (methylmaleic anhydride) with hydrazine.[1]
Methodology:
-
Citraconic anhydride is reacted with hydrazine sulfate in boiling water.[1]
-
The reaction proceeds under controlled conditions to facilitate the cyclization and formation of the pyridazinedione ring.
-
Upon completion, the reaction mixture is cooled, allowing the product to precipitate.
-
The resulting solid is isolated via filtration, washed, and dried. It is typically obtained as a white powder.
Experimental Protocol 2: Synthesis of 3,6-dichloro-4-methylpyridazine
A key reaction highlighting the utility of 4-Methylpyridazine-3,6-diol is its conversion to 3,6-dichloro-4-methylpyridazine, a valuable intermediate for introducing further functional groups.[1]
Methodology:
-
Suspend 4-Methylpyridazine-3,6-diol (e.g., 9.48 g, 75.2 mmol) in phosphorus oxychloride (POCl₃) (e.g., 70 mL, 750 mmol) under a nitrogen atmosphere.
-
Heat the mixture to a mild reflux for approximately 4 hours until a clear, golden-yellow solution forms.
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After cooling the reaction mixture, remove the excess POCl₃ by distillation under reduced pressure.
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Slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring.
-
Adjust the pH to 6 by adding solid sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (e.g., 2 x 60 mL).
-
Combine the organic phases, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.
Biological Activity and Potential
While specific signaling pathway interactions for 4-Methylpyridazine-3,6-diol are not extensively documented, the broader class of pyridazinone derivatives is a significant area of research in medicinal chemistry due to its wide range of biological activities.[3][4] This scaffold is known to interact with various biological targets.
General Activities of the Pyridazinone Core:
-
Anti-inflammatory: Certain pyridazinone derivatives act as potent inhibitors of phosphodiesterase-4 (PDE-4) or as selective COX-2 inhibitors.[5]
-
Cardiovascular: Some derivatives exhibit vasodilator activity, antihypertensive effects, and act as platelet aggregation inhibitors, often through mechanisms like PDE-3 or PDE-5 inhibition.[1][3]
-
Anticancer: Pyridazinone-containing compounds have been investigated as anticancer agents, with some derivatives showing inhibitory effects on tubulin polymerization.[1]
-
Antimicrobial & Antifungal: The pyridazinone nucleus is present in compounds synthesized to have antimicrobial and antifungal properties.[5]
-
Central Nervous System: The scaffold has been explored for developing agents targeting CNS disorders.[3]
-
Antihistamine: Some analogs have shown potential as histamine H3 receptor antagonists.[6]
The utility of 4-Methylpyridazine-3,6-diol lies in its role as a precursor to a diverse library of such biologically active molecules.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Methylpyridazine-3,6-diol is associated with the following hazards:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylpyridazine-3,6-diol | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. sarpublication.com [sarpublication.com]
- 6. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
